molecular formula C21H16N2 B8420335 9-(4-Aminostyryl)acridine

9-(4-Aminostyryl)acridine

Cat. No. B8420335
M. Wt: 296.4 g/mol
InChI Key: KIYQJAYCIBPURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223865B2

Procedure details

The 9-(4-nitrostyryl)acridine product (2.86 g, 10.0 mmol) is dissolved in ethyl acetate (250 ml) and then brought to reflux. A solution of tin(II) chloride dehydrate (9.0 g, 40 mmol) in hot ethanol (150 ml) is cooled and added to the solution of 9-(4-nitrostyryl)acridine. The mixture is reacted under reflux and with stirring for 5 hours. After cooling, the 9-(4-aminostyryl)acridine precipitates and is isolated by filtration under vacuum. The filtrate is dried by evaporation and taken up in water (500 ml) with stirring. The solution is basified (pH 13–14) with a sodium hydroxide solution. The 9-(4-aminostyryl)acridine fraction previously isolated, which contains a high proportion of tin salt, is also basified. The 9-(4-aminostyryl)acridine is separated by filtration, washed with water and dried. It is sufficiently pure for the following step.
Name
9-(4-nitrostyryl)acridine
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
9-(4-nitrostyryl)acridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:25]=[CH:24][C:7]([CH:8]=[CH:9][C:10]2[C:11]3[C:16]([N:17]=[C:18]4[C:23]=2[CH:22]=[CH:21][CH:20]=[CH:19]4)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:6][CH:5]=1)([O-])=O.[Sn](Cl)Cl>C(OCC)(=O)C.C(O)C>[NH2:1][C:4]1[CH:25]=[CH:24][C:7]([CH:8]=[CH:9][C:10]2[C:23]3[C:18]([N:17]=[C:16]4[C:11]=2[CH:12]=[CH:13][CH:14]=[CH:15]4)=[CH:19][CH:20]=[CH:21][CH:22]=3)=[CH:6][CH:5]=1

Inputs

Step One
Name
9-(4-nitrostyryl)acridine
Quantity
2.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC=2C3=CC=CC=C3N=C3C=CC=CC23)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
9-(4-nitrostyryl)acridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC=2C3=CC=CC=C3N=C3C=CC=CC23)C=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The mixture is reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the 9-(4-aminostyryl)acridine precipitates
CUSTOM
Type
CUSTOM
Details
is isolated by filtration under vacuum
CUSTOM
Type
CUSTOM
Details
The filtrate is dried by evaporation
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C(C=CC=2C3=CC=CC=C3N=C3C=CC=CC23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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